Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate
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Overview
Description
Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a phthalazinone moiety, which is a bicyclic structure containing nitrogen atoms, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions to form the ester . The reaction is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a base or acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 3-methyl-4-oxophthalazin-1-ylpropanoic acid and ethanol.
Reduction: 3-methyl-4-oxophthalazin-1-ylpropanol.
Substitution: Depending on the nucleophile, products such as amides or thioesters can be formed.
Scientific Research Applications
Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those with anti-inflammatory and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways due to its unique structure.
Industrial Applications: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalazinone moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another ester with a simpler aromatic structure.
Ethyl acetate: A common ester used as a solvent with a simpler aliphatic structure.
Uniqueness
Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate is unique due to its phthalazinone moiety, which imparts distinct chemical and biological properties. Unlike simpler esters, this compound can participate in more complex reactions and has a broader range of applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(18)9(2)12-10-7-5-6-8-11(10)13(17)16(3)15-12/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUBCTAHBCJQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=NN(C(=O)C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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